Nitrobenzaldeidi

Nitrobenzaldehydes are a class of aromatic compounds derived from benzaldehyde through nitration, introducing one or more nitro groups (-NO₂) into the benzene ring. These functionalized derivatives exhibit diverse chemical reactivity due to the presence of both an aldehyde group and nitro groups. The aldehyde functionality allows for condensation reactions, while the nitro groups can participate in various redox processes and substitution reactions.

Nitrobenzaldehydes find applications in the synthesis of a wide range of organic compounds including dyes, pharmaceuticals, and agricultural chemicals. Their use is also prevalent in the production of intermediates for fragrances and flavorings. The versatility of nitrobenzaldehydes stems from their ability to undergo diverse transformations under different reaction conditions.

The physical properties such as boiling points and solubilities vary depending on the number and position of the nitro groups, making these compounds valuable tools in organic synthesis. However, due to their potentially hazardous nature, strict safety measures are essential during handling and processing.

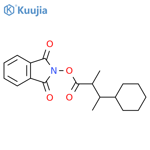

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

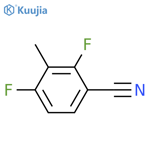

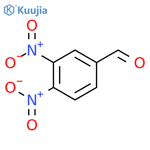

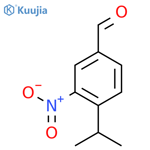

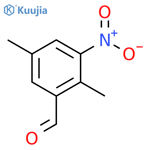

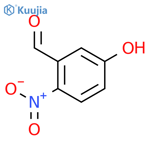

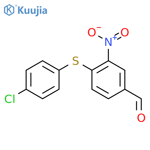

|

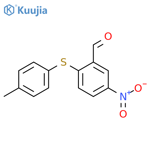

2-(4-Methylphenyl)Sulfanyl-5-Nitrobenzenecarbaldehyde | 175278-42-9 | C14H11NO3S |

|

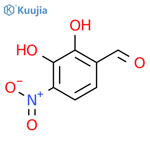

Benzaldehyde, 2,3-dihydroxy-4-nitro- | 144240-75-5 | C7H5NO5 |

|

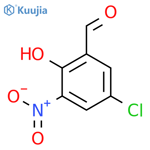

5-Chloro-2-hydroxy-3-nitrobenzaldehyde | 16634-90-5 | C7H4ClNO4 |

|

3,4-Dinitrobenzaldehyde | 35998-98-2 | C7H4N2O5 |

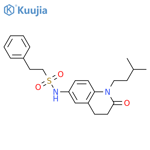

|

4-Isopropyl-3-nitro-benzaldehyde | 130766-91-5 | C10H11NO3 |

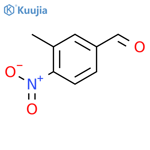

|

2,5-Dimethyl-3-nitrobenzaldehyde | 69022-52-2 | C9H9NO3 |

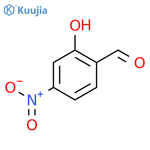

|

5-Hydroxy-2-nitrobenzaldehyde | 42454-06-8 | C7H5NO4 |

|

4-(4-Chlorophenyl)sulfanyl-3-nitrobenzenecarbaldehyde | 270262-96-9 | C13H8NO3SCl |

|

3-Methyl-4-nitrobenzaldehyde | 18515-67-8 | C8H7NO3 |

|

2-hydroxy-4-nitro-benzaldehyde | 2460-58-4 | C7H5NO4 |

Letteratura correlata

-

Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207

-

Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908

-

Mei Zhou RSC Adv., 2016,6, 113322-113326

-

Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346

-

Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149

Fornitori consigliati

-

Shanghai Joy Biotech LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Jinan Hanyu Chemical Co.,Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Changzhou Guanjia Chemical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Jincang Pharmaceutical (Shanghai) Co., LTD.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Shanghai Xinsi New Materials Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati

-

-

-

-

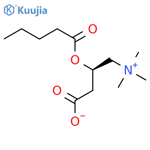

O-Valeroyl-L-carnitine Cas No: 40225-14-7

O-Valeroyl-L-carnitine Cas No: 40225-14-7 -